3-[(2-Methylpiperidin-1-yl)sulfonyl]benzoic acid
CAS No.: 603118-21-4
Cat. No.: VC8417511
Molecular Formula: C13H17NO4S
Molecular Weight: 283.35 g/mol
* For research use only. Not for human or veterinary use.
![3-[(2-Methylpiperidin-1-yl)sulfonyl]benzoic acid - 603118-21-4](/images/structure/VC8417511.png)
Specification
CAS No. | 603118-21-4 |
---|---|
Molecular Formula | C13H17NO4S |
Molecular Weight | 283.35 g/mol |
IUPAC Name | 3-(2-methylpiperidin-1-yl)sulfonylbenzoic acid |
Standard InChI | InChI=1S/C13H17NO4S/c1-10-5-2-3-8-14(10)19(17,18)12-7-4-6-11(9-12)13(15)16/h4,6-7,9-10H,2-3,5,8H2,1H3,(H,15,16) |
Standard InChI Key | MJQIFIAOLXFCLO-UHFFFAOYSA-N |
SMILES | CC1CCCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)O |
Canonical SMILES | CC1CCCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound consists of a benzoic acid moiety linked via a sulfonyl group to a 2-methylpiperidine ring. The piperidine adopts a chair conformation, with the methyl group at the C2 position introducing steric hindrance that influences rotational flexibility . The sulfonamide bridge () creates a planar geometry, facilitating π-stacking interactions with aromatic residues in biological targets .
Physicochemical Profile
Key properties include:
Property | Value | Relevance |
---|---|---|
Molecular Weight | 283.34 Da | Optimal for blood-brain barrier penetration |
LogP | 1.95 | Balances solubility and membrane permeability |
Polar Surface Area | 75 Ų | Moderate hydrogen bonding capacity |
Rotatable Bonds | 2 | Conformational flexibility |
Hydrogen Bond Donors | 1 (COOH) | Facilitates target binding |
Hydrogen Bond Acceptors | 4 (SO₂, COOH) | Enhances solubility |
These parameters align with Lipinski’s rule of five, suggesting favorable drug-likeness . The carboxylic acid group () ionizes at physiological pH, enhancing aqueous solubility, while the sulfonamide contributes to metabolic stability .
Synthesis and Production
Synthetic Routes
While detailed protocols are proprietary, a plausible pathway involves:
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Sulfonylation: Reacting 2-methylpiperidine with 3-sulfobenzoic acid chloride under basic conditions to form the sulfonamide bond .
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Purification: Crystallization or chromatography to achieve ≥95% purity, as verified by HPLC .
Scalability Challenges
The methyl group on the piperidine ring introduces steric effects that may reduce reaction yields. Optimizing temperature (50–80°C) and solvent polarity (e.g., DMF) can mitigate this issue .
Supplier | Location | Purity | Price (100 mg) | Lead Time |
---|---|---|---|---|
BLD Pharmatech | United States | 95% | $124 | 30 days |
eNovation CN | China | 95% | $144 | 40 days |
CymitQuimica | Spain | 95% | €531 | 30 days |
Prices scale nonlinearly; bulk purchases (10 g) cost $2,457 from BLD Pharmatech versus €1,836 from CymitQuimica, reflecting regional logistics and tariffs .
Applications in Research and Development
Medicinal Chemistry
The compound serves as:
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Protease Inhibitor Scaffold: The sulfonamide group chelates catalytic serine residues in enzymes like thrombin .
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GPCR Modulator: The piperidine ring mimics endogenous amine neurotransmitters, enabling receptor binding .
Material Science
Functionalization of the carboxylic acid group enables covalent attachment to polymers, creating sulfonated materials for ion-exchange membranes .
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